molecular formula C10H15BrN2O B566879 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1248399-37-2

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No. B566879
Key on ui cas rn: 1248399-37-2
M. Wt: 259.147
InChI Key: NDZCQLBVBUYBKW-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

Butyllithium (2.5N, 4.8 mL, 50.96 mmol) was added to a solution of 3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine (2.07 g, 7.99 mmol) and 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (2.79 g, 15.00 mmol) in THF (20 mL) at −78° C. over 10 minutes under an inert atmosphere. The resulting solution was stirred for 4 h at 18° C. The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride then partitioned between EtOAc (100 mL) and water (100 mL). The organic layer was concentrated in vacuo and the residue purified by FCC, eluting with EtOAc/petroleum ether (1:3) to afford the desired material (270 mg, 11%) as a yellow solid. Mass Spectrum: m/z (ES+)[M+H]+=225.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[N:11][CH:12]=1.[CH3:20][C:21]1([CH3:32])[C:25]([CH3:27])([CH3:26])[O:24][B:23](OC(C)C)[O:22]1>C1COCC1>[CH3:18][N:17]([CH3:19])[CH2:16][CH2:15][CH2:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([B:23]2[O:24][C:25]([CH3:27])([CH3:26])[C:21]([CH3:32])([CH3:20])[O:22]2)=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.07 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OCCCN(C)C
Name
Quantity
2.79 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)OC(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 4 h at 18° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
then partitioned between EtOAc (100 mL) and water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by FCC
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (1:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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